4-Amino-N-(5-bromo-2-pyrimidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(5-bromo-2-pyrimidinyl)benzenesulfonamide is a chemical compound with the molecular formula C10H9BrN4O2S It is a derivative of benzenesulfonamide and contains both an amino group and a brominated pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(5-bromo-2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-bromo-2-chloropyrimidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(5-bromo-2-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Nitro derivatives of the compound can be obtained through oxidation.
Reduction Products: Amino derivatives can be formed through reduction reactions.
Scientific Research Applications
4-Amino-N-(5-bromo-2-pyrimidinyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-(5-bromo-2-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of enzymes such as dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid in bacteria . By inhibiting this enzyme, the compound disrupts the bacterial folate pathway, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: 4-Amino-N-(2-pyrimidinyl)benzenesulfonamide, a closely related compound, is widely used as an antibacterial agent.
Sulfamerazine: Another sulfonamide derivative with similar antibacterial properties.
Uniqueness
4-Amino-N-(5-bromo-2-pyrimidinyl)benzenesulfonamide is unique due to the presence of the bromine atom on the pyrimidine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other sulfonamide derivatives and can lead to different pharmacological properties .
Properties
CAS No. |
5414-66-4 |
---|---|
Molecular Formula |
C10H9BrN4O2S |
Molecular Weight |
329.18 g/mol |
IUPAC Name |
4-amino-N-(5-bromopyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9BrN4O2S/c11-7-5-13-10(14-6-7)15-18(16,17)9-3-1-8(12)2-4-9/h1-6H,12H2,(H,13,14,15) |
InChI Key |
MMXGTRPEKVDKHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.